
1-Bromo-3-ethyl-2-methylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-ethyl-2-methylpentane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the first carbon of a pentane chain, which also has ethyl and methyl substituents on the third and second carbons, respectively. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-ethyl-2-methylpentane can be synthesized through the bromination of 3-ethyl-2-methylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the hydrocarbon to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1-Bromo-3-ethyl-2-methylpentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): In these reactions, the bromine atom is replaced by a nucleophile. The choice of reaction conditions (e.g., solvent, temperature) determines whether the reaction follows an SN1 or SN2 mechanism.
Elimination Reactions (E1 and E2): These reactions involve the removal of the bromine atom and a hydrogen atom from adjacent carbons, leading to the formation of an alkene. The reaction conditions (e.g., base strength, temperature) influence whether the reaction follows an E1 or E2 mechanism.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide (OH-), cyanide (CN-), and alkoxide (RO-). Polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO) are often used to favor the SN2 mechanism.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used to promote elimination reactions. Elevated temperatures favor the E2 mechanism.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using hydroxide results in the formation of 3-ethyl-2-methylpentanol.
Elimination: The major product is typically an alkene, such as 3-ethyl-2-methyl-1-pentene.
科学的研究の応用
1-Bromo-3-ethyl-2-methylpentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It can be used to study the effects of alkyl halides on biological systems, including their interactions with enzymes and other biomolecules.
Medicine: Research into its potential use as a precursor for pharmaceuticals is ongoing. Its derivatives may have therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-Bromo-3-ethyl-2-methylpentane in chemical reactions involves the formation and breaking of bonds through nucleophilic substitution or elimination pathways. In nucleophilic substitution, the bromine atom is replaced by a nucleophile, while in elimination, the bromine atom and a hydrogen atom are removed to form an alkene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-Bromo-3-ethyl-2-methylpentane can be compared with other similar compounds, such as:
1-Bromo-2-methylpentane: This compound has a similar structure but lacks the ethyl substituent on the third carbon.
1-Bromo-3-methylpentane: This compound has a similar structure but lacks the ethyl substituent on the second carbon.
1-Bromo-2,2-dimethylpentane: This compound has two methyl groups on the second carbon instead of one ethyl and one methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
特性
分子式 |
C8H17Br |
|---|---|
分子量 |
193.12 g/mol |
IUPAC名 |
1-bromo-3-ethyl-2-methylpentane |
InChI |
InChI=1S/C8H17Br/c1-4-8(5-2)7(3)6-9/h7-8H,4-6H2,1-3H3 |
InChIキー |
ILGBKHLXZYPQMM-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13167533.png)

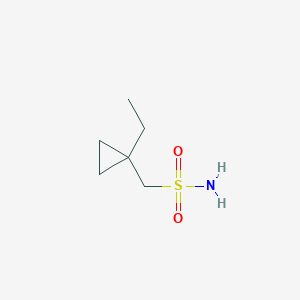

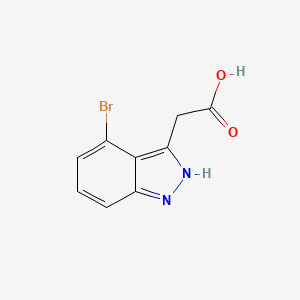

![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde](/img/structure/B13167569.png)
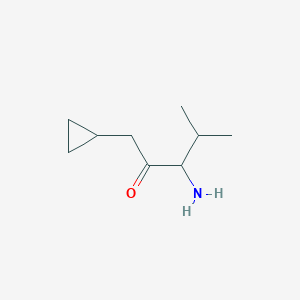
![tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13167577.png)
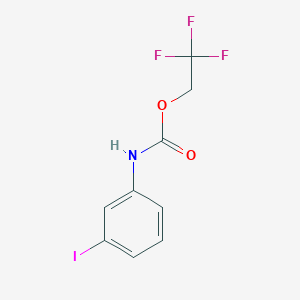
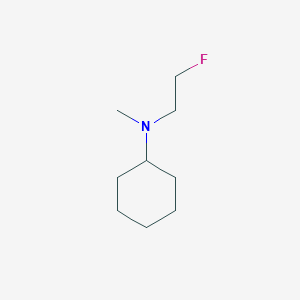

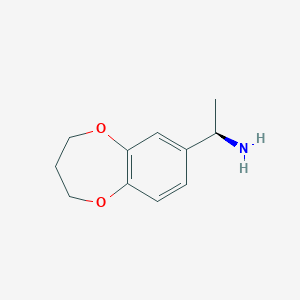
![5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride](/img/structure/B13167611.png)
